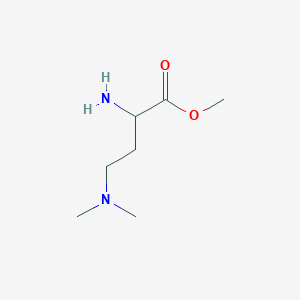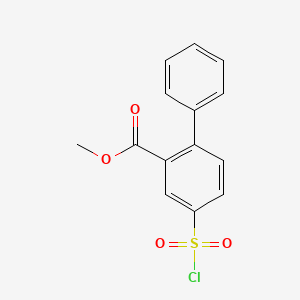
1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two methyl groups at positions 1 and 3, a tolyl group at position 4, and an amine group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-2-butanone with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization with m-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The amine group at position 5 can participate in nucleophilic substitution reactions with electrophiles, forming substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-4-phenyl-1h-pyrazol-5-amine: Similar structure but with a phenyl group instead of a tolyl group.
1,3-Dimethyl-4-(p-tolyl)-1h-pyrazol-5-amine: Similar structure but with a p-tolyl group instead of an m-tolyl group.
1,3-Dimethyl-4-(o-tolyl)-1h-pyrazol-5-amine: Similar structure but with an o-tolyl group instead of an m-tolyl group.
Uniqueness
1,3-Dimethyl-4-(m-tolyl)-1h-pyrazol-5-amine is unique due to the specific positioning of the tolyl group at the meta position, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to different biological effects compared to its analogs.
Propiedades
Fórmula molecular |
C12H15N3 |
|---|---|
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-(3-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-8-5-4-6-10(7-8)11-9(2)14-15(3)12(11)13/h4-7H,13H2,1-3H3 |
Clave InChI |
RTXXYYKOUXCCKL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(N(N=C2C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![O-[(4-Methoxy-2-pyridyl)methyl]hydroxylamine](/img/structure/B13618157.png)



![1-Methyl-2-azaspiro[4.5]decane](/img/structure/B13618184.png)

![Tert-butyl4-methyl-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13618203.png)
